molecular formula C23H20N4O3 B3154015 Z-Phe-Bt CAS No. 769922-77-2

Z-Phe-Bt

Cat. No.: B3154015
CAS No.: 769922-77-2
M. Wt: 400.4 g/mol
InChI Key: YKOJLKRZEWWYIH-FQEVSTJZSA-N
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Biochemical Analysis

Biochemical Properties

Z-Phe-Bt plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with carboxypeptidases, which are enzymes that cleave amino acids from the C-terminus of peptides. This compound acts as a substrate for these enzymes, facilitating the synthesis of peptides and peptidomimetics . The interaction between this compound and carboxypeptidases is characterized by the formation of a stable enzyme-substrate complex, which is essential for the catalytic activity of the enzyme.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling pathways. This modulation can result in changes in gene expression, affecting the production of specific proteins and enzymes. Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to the active site of carboxypeptidases, inhibiting their activity. This inhibition is achieved through the formation of a covalent bond between the compound and the enzyme, leading to a stable enzyme-inhibitor complex. This interaction prevents the enzyme from catalyzing the hydrolysis of peptide bonds, thereby inhibiting its activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo studies. These effects include prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxic or adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites. For instance, this compound can inhibit the activity of carboxypeptidases, leading to an accumulation of peptide substrates and a decrease in the production of free amino acids. This modulation of metabolic pathways can have significant effects on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound within cells can affect its activity and function, as its localization can determine its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall activity within the cell. For instance, this compound can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins, or to the nucleus, where it can modulate gene expression by interacting with nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Bt involves the reaction of carboxylic acid derivatives with benzotriazole in the presence of a coupling reagent such as T3P (propylphosphonic anhydride). This method yields N-acyl-benzotriazoles, which are obtained in high purity following a simple work-up procedure, often via precipitation in water .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods typically use automated peptide synthesizers and high-throughput purification systems to produce the compound efficiently and in large quantities .

Comparison with Similar Compounds

Uniqueness: Z-Phe-Bt is unique due to its specific structure, which includes a phenyl group that enhances its reactivity and versatility in peptide synthesis. Compared to similar compounds like Z-Ala-Bt and Z-Val-Bt, this compound offers distinct advantages in terms of reactivity and the ability to form stable amide bonds .

Properties

IUPAC Name

benzyl N-[(2S)-1-(benzotriazol-1-yl)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c28-22(27-21-14-8-7-13-19(21)25-26-27)20(15-17-9-3-1-4-10-17)24-23(29)30-16-18-11-5-2-6-12-18/h1-14,20H,15-16H2,(H,24,29)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOJLKRZEWWYIH-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769922-77-2
Record name 769922-77-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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